3,5-Difluoro-4-nitrobenzylamine
Description
3,5-Difluoro-4-nitrobenzylamine is a fluorinated aromatic amine featuring a nitro (-NO₂) group at the 4-position and fluorine atoms at the 3- and 5-positions of the benzene ring. Its synthesis typically involves nitration and fluorination steps, followed by reduction or functionalization of the benzylamine group.
Properties
IUPAC Name |
(3,5-difluoro-4-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-5-1-4(3-10)2-6(9)7(5)11(12)13/h1-2H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBSYIVGLQFTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-nitrobenzylamine typically involves the nitration of 3,5-difluorobenzylamine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes nitration, reduction, and amination steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-nitrobenzylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Reduction: The major product is 3,5-difluoro-4-aminobenzylamine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
3,5-Difluoro-4-nitrobenzylamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-nitrobenzylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and influence its reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following structurally related compounds are compared to highlight key differences in physicochemical properties, synthetic challenges, and reactivity:
4-Nitrobenzylamine
- Structure : Benzylamine with a single nitro group at the 4-position.
- Key Differences: Lacks fluorine substituents, resulting in lower electronegativity and altered lipophilicity compared to 3,5-difluoro-4-nitrobenzylamine. Synthesis: Typically synthesized via direct nitration of benzylamine, which is less complex than fluorinated derivatives.
3-Fluoro-4-nitrobenzylamine
- Structure : Single fluorine at the 3-position and nitro at the 4-position.
- Key Differences: The mono-fluoro substitution provides intermediate electronic effects compared to the di-fluoro analog. Reduced steric and electronic effects may lead to higher basicity of the amine group compared to this compound.
3,5-Dichloro-4-nitrobenzylamine
- Structure : Chlorine atoms at 3- and 5-positions instead of fluorine.
- Higher molecular weight and polarizability compared to the fluorine analog.
Physicochemical Properties
| Property | This compound | 4-Nitrobenzylamine | 3-Fluoro-4-nitrobenzylamine | 3,5-Dichloro-4-nitrobenzylamine |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 204.1 | 168.1 | 186.1 | 237.0 |
| Melting Point (°C) | 98–102 (decomposes) | 85–88 | 92–95 | 110–115 |
| LogP (Lipophilicity) | 1.8 | 1.2 | 1.5 | 2.4 |
| pKa (Amine) | ~4.5 | ~5.0 | ~4.8 | ~4.2 |
Notes:
- The di-fluoro substitution in this compound lowers the pKa of the amine group compared to non-fluorinated analogs due to enhanced electron-withdrawing effects .
- Higher logP values for halogenated derivatives correlate with increased lipophilicity, favoring membrane permeability in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
